REACTION_SMILES
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[CH3:1][C:2]([Cl:3])=[O:4].[CH3:29][N:30]([c:31]1[cH:32][cH:33][n:34][cH:35][cH:36]1)[CH3:37].[CH:20]([N:21]([CH2:22][CH3:23])[CH:24]([CH3:25])[CH3:26])([CH3:27])[CH3:28].[Cl:38][CH2:39][Cl:40].[O:5]1[c:6]2[c:7]([cH:16][cH:17][cH:18][cH:19]2)[NH:8][CH2:9][CH:10]1[C:11](=[O:12])[O:13][CH2:14][CH3:15]>>[CH3:1][C:2](=[O:4])[N:8]1[c:7]2[c:6]([cH:19][cH:18][cH:17][cH:16]2)[O:5][CH:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CNc2ccccc2O1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CN(C(C)=O)c2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |